
1,2-Dimethyl-3-pentyl-4-propylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-pentyl-4-propylcyclohexane is an organic compound with the molecular formula C16H32 It is a cyclohexane derivative characterized by the presence of two methyl groups, one pentyl group, and one propyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-pentyl-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: 0-50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1,2-Dimethyl-3-pentyl-4-propylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 or Cl2 in the presence of light or heat
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexane derivatives
科学研究应用
1,2-Dimethyl-3-pentyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dimethyl-3-pentyl-4-propylcyclohexane depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic regions of proteins or lipid membranes.
相似化合物的比较
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Dimethyl-3-ethylcyclohexane
- 1,2-Dimethyl-3-butylcyclohexane
Comparison
1,2-Dimethyl-3-pentyl-4-propylcyclohexane is unique due to the specific arrangement of its alkyl groups, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.
属性
CAS 编号 |
62376-17-4 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC 名称 |
1,2-dimethyl-3-pentyl-4-propylcyclohexane |
InChI |
InChI=1S/C16H32/c1-5-7-8-10-16-14(4)13(3)11-12-15(16)9-6-2/h13-16H,5-12H2,1-4H3 |
InChI 键 |
UJIUQWGUJFPPKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C(C(CCC1CCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


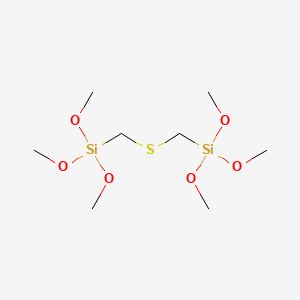
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
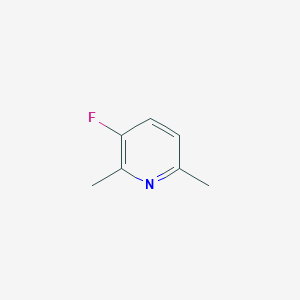
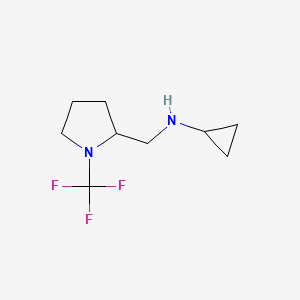

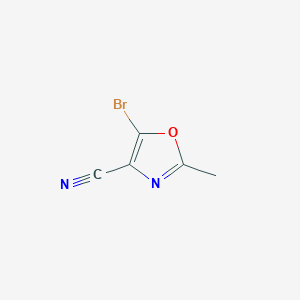

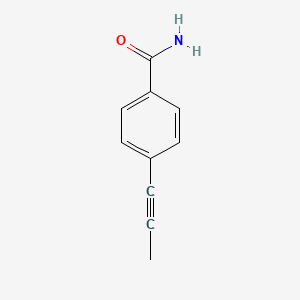
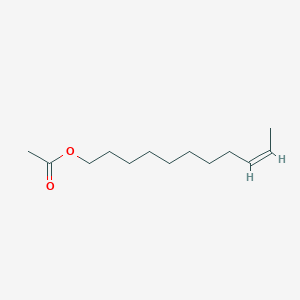
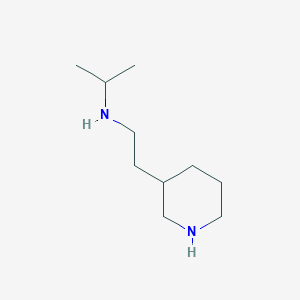
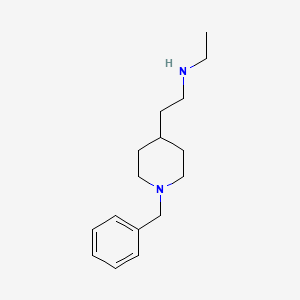
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
